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Compound of Interest

Compound Name: 5-Chloro-2-iodophenol

Cat. No.: B142964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-iodophenol, a key intermediate in various chemical syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering valuable data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for 5-Chloro-2-
iodophenol.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Chloro-2-iodophenol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.6 Doublet ~2.5 H-6

~7.2 Doublet of Doublets ~8.5, 2.5 H-4

~6.8 Doublet ~8.5 H-3

~5.5 Singlet (broad) - -OH
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Disclaimer: The ¹H NMR data presented above is predicted based on established chemical

shift principles and substituent effects and should be used as a reference. Actual experimental

values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Chloro-2-iodophenol

Chemical Shift (δ) ppm Assignment

~155 C-1 (C-OH)

~138 C-3

~130 C-5 (C-Cl)

~125 C-6

~118 C-4

~85 C-2 (C-I)

Disclaimer: The ¹³C NMR data presented above is predicted based on established chemical

shift principles and substituent effects and should be used as a reference. Actual experimental

values may vary.

Experimental Protocol for NMR Spectroscopy
A sample of 5-Chloro-2-iodophenol would be dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would

be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400

MHz or higher for protons. For ¹H NMR, standard pulse sequences would be used. For ¹³C

NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of

singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 5-Chloro-2-iodophenol is expected to exhibit characteristic absorption bands for

the hydroxyl group and the substituted benzene ring.
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Table 3: Characteristic IR Absorption Bands for 5-Chloro-2-iodophenol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium to Strong Aromatic C=C ring stretch

~1230 Strong C-O stretch (phenolic)

850 - 750 Strong
C-H out-of-plane bend

(aromatic substitution)

~700 Medium to Strong C-Cl stretch

Experimental Protocol for IR Spectroscopy
The IR spectrum of 5-Chloro-2-iodophenol can be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr

(potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by

dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent

window (e.g., NaCl or KBr plates). The spectrum is typically recorded over the range of 4000 to

400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 5-Chloro-2-iodophenol
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m/z Interpretation

254 Molecular ion [M]⁺ (for ³⁵Cl)

256 Isotopic peak for [M+2]⁺ (due to ³⁷Cl)

127 [I]⁺

127 [M-Cl-OH]⁺

99 [M-I]⁺

The molecular weight of 5-Chloro-2-iodophenol is 254.45 g/mol .[1] In mass spectrometry, the

molecular ion peak is expected at m/z 254, corresponding to the molecule containing the ³⁵Cl

isotope.[2] Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 256 with an

intensity of approximately one-third of the molecular ion peak is also anticipated. The exact

mass of 5-Chloro-2-iodophenol is 253.89954 Da.[1]

Experimental Protocol for Mass Spectrometry
A dilute solution of 5-Chloro-2-iodophenol, typically in a volatile organic solvent like methanol

or acetonitrile, would be introduced into the mass spectrometer. For Gas Chromatography-

Mass Spectrometry (GC-MS) analysis, the sample would be injected into a gas chromatograph

to separate it from any impurities before it enters the mass spectrometer. Electron Ionization

(EI) is a common ionization technique that would be used to generate the molecular ion and

fragment ions. The mass analyzer would then separate these ions based on their mass-to-

charge ratio (m/z).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Chloro-2-iodophenol.
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Caption: General workflow for the spectroscopic analysis of 5-Chloro-2-iodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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